

# 5-Chlorovaleronitrile chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-Chlorovaleronitrile

Cat. No.: B1664646

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An In-Depth Technical Guide to **5-Chlorovaleronitrile**: Structure, Properties, and Synthetic Utility

## Introduction

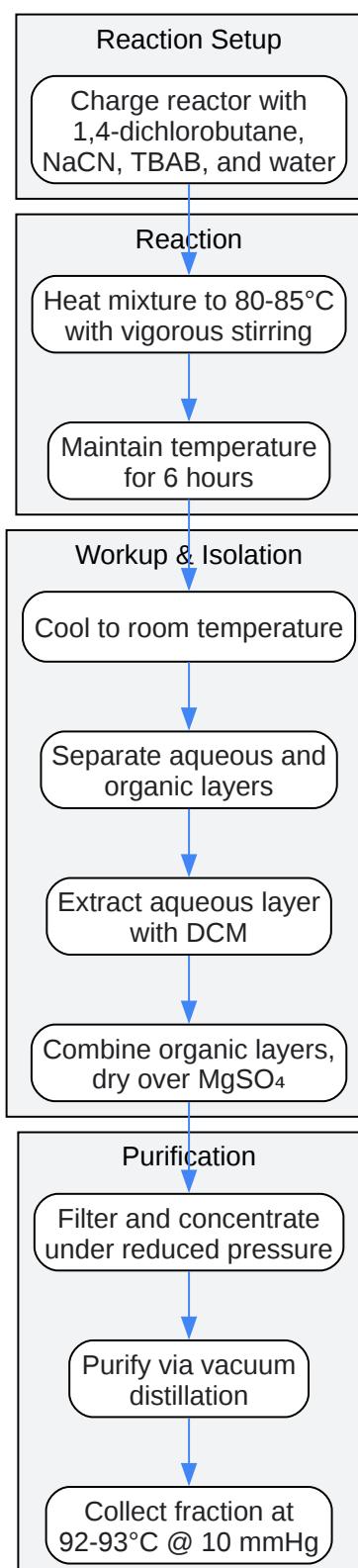
**5-Chlorovaleronitrile**, systematically named 5-chloropentanenitrile, is a bifunctional organic compound featuring a terminal chloroalkane and a nitrile group.<sup>[1][2]</sup> This unique structural arrangement makes it a valuable and versatile building block in organic synthesis, particularly for constructing nitrogen-containing heterocyclic systems and aliphatic chains with desired functionalities. Its dual reactivity allows for sequential or orthogonal chemical transformations, providing a strategic advantage in the synthesis of complex molecules, including pharmaceutical intermediates and specialty chemicals.<sup>[3]</sup> This guide, intended for researchers and drug development professionals, offers a comprehensive overview of its chemical properties, structural characteristics, reactivity, and practical applications, grounded in established scientific principles and experimental insights.

## Molecular Structure and Identification

The molecular identity of **5-chlorovaleronitrile** is defined by a five-carbon chain, with a chlorine atom at position 5 and a cyano group (-C≡N) at position 1. This structure provides two distinct reactive centers, which is fundamental to its synthetic utility.

- IUPAC Name: 5-chloropentanenitrile<sup>[1][2]</sup>

- Synonyms: 4-Chlorobutyl cyanide, 5-Chloro-n-valeronitrile,  $\delta$ -Chlorovaleronitrile[[2](#)][[4](#)][[5](#)]
- CAS Number: 6280-87-1[[1](#)][[3](#)][[6](#)]
- Molecular Formula: C<sub>5</sub>H<sub>8</sub>CIN[[1](#)][[6](#)]
- Molecular Weight: 117.58 g/mol [[1](#)][[2](#)]
- Canonical SMILES: C(CCCl)CC#N[[1](#)][[2](#)]
- InChI Key: JSAWFGSXRPCFSW-UHFFFAOYSA-N[[1](#)][[2](#)]

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## References

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)